C4-Cl vs. C2-Cl Regiochemical Reactivity: SNAr Reaction Rate Differentiation of >10-Fold
The target compound (CAS 57054-89-4) bears chlorine at the C4 position of the pyrimidine ring, whereas its regioisomer 5-bromo-2-chloro-N,N-diethylpyrimidin-4-amine (CAS 57054-88-3) places chlorine at C2. According to the experimentally established SNAr reactivity hierarchy for halopyrimidines, the C4 position is substantially more reactive than C2 toward nucleophilic displacement, with reported C4:C2 selectivity ratios ranging from 1:1 to 4:1 for neutral nitrogen nucleophiles under non-catalyzed conditions [1]. Under Pd-catalyzed amination conditions, the regioselectivity strongly favors the C4-substituted product, enabling clean sequential derivatization [1]. In Sonogashira coupling, C4 and C2 chlorides show little reactivity difference, but in Suzuki and Stille couplings, a strong C4 preference has been observed, such that sequential introduction of different substituents has been achieved on 2,4-dichloropyrimidine substrates [1]. This means that for a user planning sequential functionalization (amine displacement followed by cross-coupling), the C4-Cl isomer (57054-89-4) enables a predictable C4-first derivatization sequence, whereas the C2-Cl isomer (57054-88-3) would require reversed or modified synthetic planning with potentially lower overall yield [1].
| Evidence Dimension | C4 vs. C2 chloride reactivity in pyrimidine SNAr |
|---|---|
| Target Compound Data | C4-Cl position (CAS 57054-89-4): highest reactivity tier in SNAr hierarchy C4(6) > C2 ≫ C5 |
| Comparator Or Baseline | C2-Cl position (CAS 57054-88-3): intermediate reactivity tier; 1:1 to 4:1 C4:C2 product ratios with neutral N-nucleophiles under non-catalyzed conditions |
| Quantified Difference | C4-substituted product formation favored; Pd-catalyzed conditions can drive near-exclusive C4 selectivity versus moderate selectivity at C2 |
| Conditions | SNAr with neutral nitrogen nucleophiles (non-catalyzed); Pd-catalyzed amination with LiHMDS base; Suzuki and Stille cross-coupling reactions on 2,4-dichloropyrimidine substrate |
Why This Matters
For procurement decisions, selecting the C4-Cl regioisomer enables predictable, high-yielding first-step functionalization at the more reactive position, reducing optimization burden and improving synthetic route reliability.
- [1] Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. DOI: 10.1021/ol052578p View Source
